1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one
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Overview
Description
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methylsulfanyl-substituted pyrimidine ring, and a piperazin-2-one core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function.
Biochemical Pathways
The interaction of the compound with tubulin affects the microtubule dynamics , which are essential for various cellular processes. The disruption of these dynamics can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds with a pyrimidine ring structure have been shown to possess drug-like properties
Result of Action
The binding of the compound to tubulin leads to apoptosis of the cells . This can result in the inhibition of cell growth and proliferation, making it potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Piperazine Core: The piperazine core is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, infectious diseases, and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: This compound shares a similar benzyl group and heterocyclic core but differs in the presence of a benzo[d]imidazole ring.
4-hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities compared to the piperazine derivative.
Uniqueness
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-10-15(19-17(18-13)23-2)20-8-9-21(16(22)12-20)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXPQFXUDAXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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